Cas no 31529-27-8 (3-(carboxymethyl)-1H-indole-2-carboxylic Acid)

3-(カルボキシメチル)-1H-インドール-2-カルボン酸は、インドール骨格にカルボキシメチル基とカルボキシル基が導入された有機化合物です。この化合物は、医薬品中間体や生化学研究における重要な構築ブロックとして利用可能です。分子内に2つの官能基(カルボキシル基)を有するため、多様な化学修飾が可能であり、標的分子の合成に柔軟性を提供します。特に、金属キレート能や水溶性の調整が可能な点が特徴で、創薬研究や材料科学分野での応用が期待されます。結晶性が良好なため精製が容易であり、安定性にも優れています。

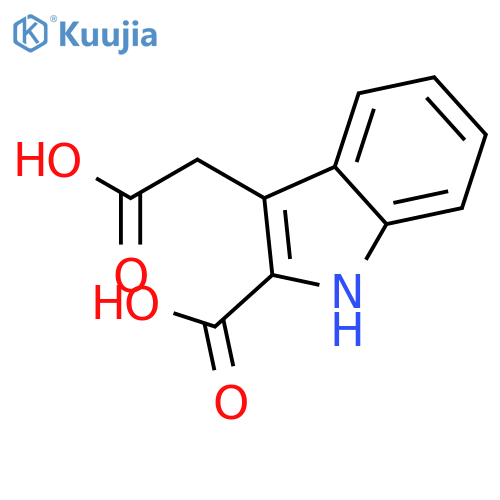

31529-27-8 structure

商品名:3-(carboxymethyl)-1H-indole-2-carboxylic Acid

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-carboxy-1H-Indole-3-acetic acid

- 3-(Carboxymethyl)-1H-indole-2-carboxylic acid

- 2-Carboxy-3-indoleacetic acid

- 2-carboxyindole-3-acetic acid

- EN300-194528

- CCG-144367

- TimTec1_003626

- DTXSID70350069

- HMS1544E18

- Cambridge id 6772246

- MFCD00897387

- STK523968

- 3-Carboxymethyl-1H-indole-2-carboxylic acid

- 31529-27-8

- CHEMBL23754

- Z57697423

- F73677

- 3-(carboxymethyl)-1H-indole-2-carboxylicacid

- CS-0238395

- BDBM50009092

- AE-473/30079022

- Oprea1_354235

- CRMJDDJAUJZUDJ-UHFFFAOYSA-N

- MS-0665

- AKOS000543316

- 3-(carboxymethyl)indole-2-carboxylic acid

- SCHEMBL7463580

- 3-(carboxymethyl)-1H-indole-2-carboxylic Acid

-

- MDL: MFCD00897387

- インチ: InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16)

- InChIKey: CRMJDDJAUJZUDJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O

計算された属性

- せいみつぶんしりょう: 219.05315777g/mol

- どういたいしつりょう: 219.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 90.4Ų

3-(carboxymethyl)-1H-indole-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM245234-5g |

3-(Carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 95%+ | 5g |

$796 | 2023-02-02 | |

| TRC | C142658-100mg |

3-(carboxymethyl)-1H-indole-2-carboxylic Acid |

31529-27-8 | 100mg |

$ 210.00 | 2022-06-06 | ||

| TRC | C142658-10mg |

3-(carboxymethyl)-1H-indole-2-carboxylic Acid |

31529-27-8 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM245234-1g |

3-(Carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 95%+ | 1g |

$297 | 2023-02-02 | |

| Enamine | EN300-194528-1g |

3-(carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 95% | 1g |

$470.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHOO-1g |

3-(Carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 97% | 1g |

$259.00 | 2025-03-19 | |

| Enamine | EN300-194528-1.0g |

3-(carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-194528-5g |

3-(carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 95% | 5g |

$1363.0 | 2023-09-17 | |

| A2B Chem LLC | AW14952-250mg |

3-(Carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 97% | 250mg |

$102.00 | 2024-04-20 | |

| 1PlusChem | 1P01BHOO-100mg |

3-(Carboxymethyl)-1H-indole-2-carboxylic acid |

31529-27-8 | 97% | 100mg |

$57.00 | 2025-03-19 |

3-(carboxymethyl)-1H-indole-2-carboxylic Acid 関連文献

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

4. Book reviews

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

31529-27-8 (3-(carboxymethyl)-1H-indole-2-carboxylic Acid) 関連製品

- 132623-44-0(CCMQ)

- 92287-88-2(3-Ethyl-1H-indole-2-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31529-27-8)3-(carboxymethyl)-1H-indole-2-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):306